molecular formula C16H12N2O3 B8357833 Methyl 3-[(4-cyanobenzoyl)amino]benzoate

Methyl 3-[(4-cyanobenzoyl)amino]benzoate

Cat. No.: B8357833
M. Wt: 280.28 g/mol
InChI Key: VBQMRXAHFNAFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-cyanobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 3-amino substitution on the benzene ring, which is further modified by a 4-cyanobenzoyl group.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 3-[(4-cyanobenzoyl)amino]benzoate

InChI

InChI=1S/C16H12N2O3/c1-21-16(20)13-3-2-4-14(9-13)18-15(19)12-7-5-11(10-17)6-8-12/h2-9H,1H3,(H,18,19)

InChI Key

VBQMRXAHFNAFAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The following table summarizes key structural analogs, their molecular features, and properties:

Compound Name Substituents Molecular Formula Melting Point (°C) Synthesis Yield Key Applications/Findings References
Methyl 3-[(4-cyanobenzoyl)amino]benzoate 3-(4-cyanobenzoylamino) C₁₆H₁₁N₂O₃ Not reported Not reported Hypothesized for bioactivity (based on analogs) N/A
Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate Heterocyclic benzofuropyrazole Not provided Not reported 18% Tumor cell growth inhibition (tested in vitro)
Methyl 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine core with cyanophenoxy C₂₄H₁₇N₅O₅ Not reported Quantitative (general procedure) High thermal stability due to triazine ring
Methyl 3-cyanobenzoate 3-cyano C₉H₇NO₂ 58–60 Not reported Intermediate in organic synthesis
Methyl 3-amino-4-(benzylamino)benzoate Dual amino and benzylamino groups C₁₆H₁₈N₂O₂ Not reported Not reported Potential ligand or precursor for coordination chemistry
Methyl 4-[[[3-(fluoromethyl)phenyl]amino]methyl]benzoate Fluoromethylphenylamino C₁₆H₁₆FNO₂ Not reported Not reported Biochemical reagent (structural diversity studies)

Physical and Chemical Properties

  • Thermal Stability: Triazine-containing derivatives exhibit higher melting points (>200°C) compared to non-triazine analogs (e.g., 58–60°C for Methyl 3-cyanobenzoate) due to rigid aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.